N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylbenzamide
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Overview
Description
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylbenzamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylbenzamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the phenyl and benzamide groups. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a known pharmacophore, and derivatives of this compound have been studied for their potential as anti-infective agents, anticancer agents, and enzyme inhibitors.
Materials Science: The compound can be used in the development of fluorescent dyes, OLEDs, and sensors due to its unique electronic properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including other heterocycles and bioactive compounds.
Mechanism of Action
The mechanism of action of N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, some 1,2,4-oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are involved in cancer therapy . The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylbenzamide is unique due to its specific substitution pattern on the oxadiazole ring and the presence of both phenyl and benzamide groups. This unique structure imparts distinct electronic and steric properties, making it suitable for a wide range of applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-16-20-18(23-21-16)14-5-4-6-15(11-14)19-17(22)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYAZQKKJLZSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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